molecular formula C10H15BrN4O2 B15300212 tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B15300212
M. Wt: 303.16 g/mol
InChI Key: QWJZMCJFWTYUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a brominated triazole ring, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne in the presence of a copper catalyst.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Azetidine ring formation: The azetidine ring is introduced through a cyclization reaction involving an appropriate precursor.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

    Oxidation reactions: Oxidation of the azetidine ring or other functional groups can be achieved using oxidizing agents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines.

Scientific Research Applications

tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated triazole ring and azetidine moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-1,2,4-triazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-7(5-14)15-8(11)12-6-13-15/h6-7H,4-5H2,1-3H3

InChI Key

QWJZMCJFWTYUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=NC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.